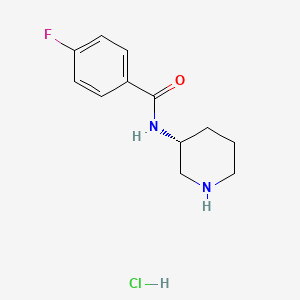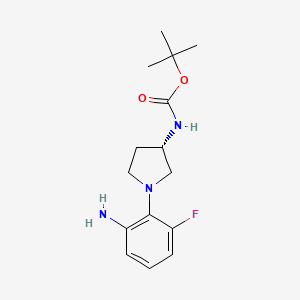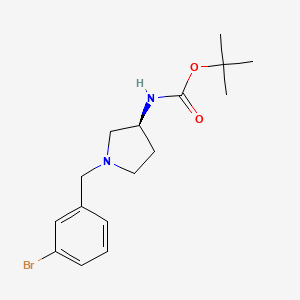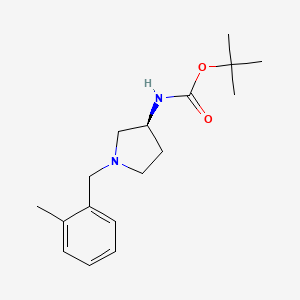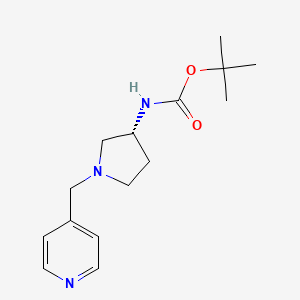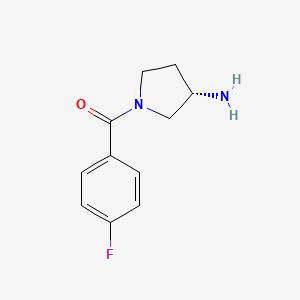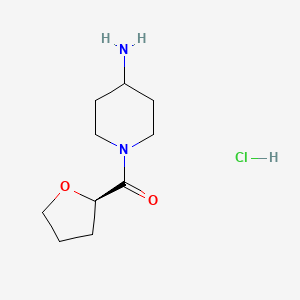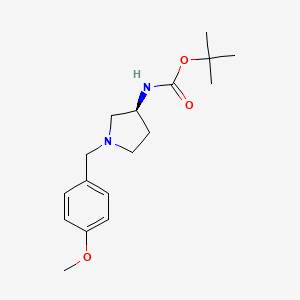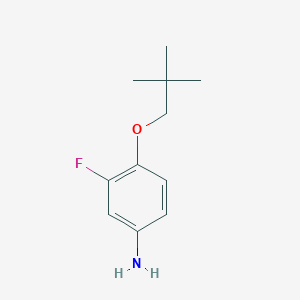
3-Fluoro-4-(neopentyloxy)aniline
説明
科学的研究の応用
Advanced Materials Development
Fluorinated compounds, such as fluoropolymers, have been recognized for their exceptional properties, including thermal and chemical stability, which make them ideal for various industrial applications. The incorporation of fluorine atoms into polymers, like in the case of Polytetrafluoroethylene (PTFE), enhances their hydrophobicity, chemical resistance, and thermal stability. Such materials are crucial in the aerospace, electronics, and textiles industries due to their durability and resistance to extreme conditions (Puts, Crouse, & Améduri, 2019). Additionally, fluorinated liquid crystals exhibit unique dielectric and optical properties, making them suitable for display technologies (Hird, 2007).
Pharmaceutical Research
In pharmaceutical research, fluorine's inclusion in drug molecules often leads to improved metabolic stability, binding affinity, and bioavailability. The synthesis and modification of fluorinated compounds have led to the development of potent antibacterial agents such as fluoroquinolones, which offer broad-spectrum activity against various pathogens. Their unique mechanism of action, coupled with the ability to penetrate cells and function under acidic conditions, makes them valuable in treating resistant bacterial infections (Mogle et al., 2018).
Methodological Advances in Chemical Synthesis
The study of fluorinated compounds' chemical behavior facilitates the development of novel synthetic methodologies. For example, the regioselective metallation of fluorinated pyridines demonstrates the intricate control achievable in synthetic chemistry, enabling the precise modification of molecules for desired functional properties (Marsais & Quéguiner, 1983). Such methodologies are crucial in synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science.
Safety and Hazards
The safety data sheet for 3-Fluoro-4-(neopentyloxy)aniline suggests that it may cause skin and eye irritation. In case of inhalation or ingestion, medical attention should be sought. It is recommended to handle the compound with appropriate protective equipment and to avoid formation of dust and aerosols .
作用機序
Target of Action
A similar compound, 3-fluoro-l-tyrosine, targets the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a common process involving organoboron reagents . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm coupling reaction, which may be relevant, involves the transfer of organic groups from boron to palladium . This process could potentially affect various biochemical pathways depending on the specific organic groups involved.
Result of Action
Given its potential involvement in the sm coupling reaction , it could potentially influence the formation of new carbon-carbon bonds, which could have significant implications at the molecular and cellular levels.
特性
IUPAC Name |
4-(2,2-dimethylpropoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-11(2,3)7-14-10-5-4-8(13)6-9(10)12/h4-6H,7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTLRVJCCSYMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245946 | |
| Record name | Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286264-83-2 | |
| Record name | Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



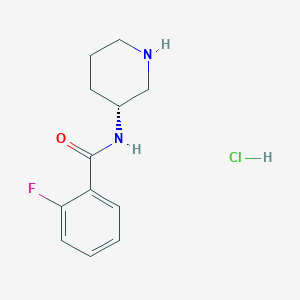
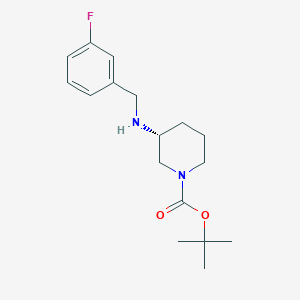
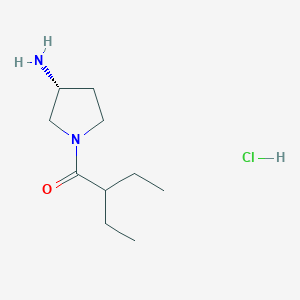
![(R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027317.png)
